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Compound of Interest

Compound Name: 5-Fluoro-4-methoxypyridin-3-ol

Cat. No.: B15364159

Get Quote

Executive Summary: The Strategic Value of the 5-
Fluoro Motif
In medicinal chemistry, the pyridine scaffold is a privileged structure, often serving as a

bioisostere for benzene to improve solubility and hydrogen bonding. 5-Fluoro-4-
methoxypyridin-3-ol represents a highly specific "fluorine scan" optimization of the 3-

hydroxypyridine core.[1]

Unlike its positional isomers (2-fluoro or 6-fluoro analogs), the 5-fluoro substitution pattern

offers a unique trifecta of performance benefits:

Metabolic Blockade: It protects the metabolically vulnerable C5 position from CYP450

oxidation without sterically compromising the C4-substituent.[1]

Electronic Modulation: It lowers the pKa of the adjacent 3-hydroxyl group (H-bond donor)

while reducing the basicity of the pyridine nitrogen (H-bond acceptor), altering permeability

and binding kinetics.[1]
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Tautomeric Control: It shifts the zwitterionic equilibrium, favoring the neutral form more

effectively than non-fluorinated analogs, which enhances membrane permeability.

This guide objectively compares 5-Fluoro-4-methoxypyridin-3-ol against its key isomers to

aid in lead optimization decisions.

Structural Landscape & Isomerism
To understand the performance differences, we must define the isomeric landscape. The

comparison focuses on Regioisomers (position of the Fluorine) and Tautomeric states.

The Isomer Set

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Tautomeric Equilibrium (The "Chameleon" Effect)
3-Hydroxypyridines exist in equilibrium between the neutral enol and the zwitterionic form. This

equilibrium is solvent- and substituent-dependent.

Non-fluorinated Parent: Significant zwitterionic character in water (High solubility, low

permeability).

5-Fluoro Target: The electron-withdrawing Fluorine reduces the basicity of the ring Nitrogen.

[1]

Result: The proton is less likely to transfer from O to N.
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Impact:Higher lipophilicity (LogD) and better passive membrane transport compared to the

non-fluorinated parent.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Click to download full resolution via product page

Figure 1: The 5-Fluoro substituent destabilizes the zwitterion by reducing nitrogen basicity,

thereby improving the lipophilic profile required for drug absorption.[1]

Physicochemical Performance Profile
The following data compares the Target (5-F) against the 2-F isomer and the non-fluorinated

parent.

Table 1: Comparative Physicochemical Properties (Predicted)
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Analysis: The 5-Fluoro analog sits in the "Goldilocks" zone.[1] It retains enough basicity to

interact with acidic residues in a binding pocket (unlike the 2-F isomer) but is lipophilic enough

to cross membranes (unlike the parent).

Synthetic Accessibility & Reactivity[1]
Synthesizing the 5-fluoro-4-methoxy pattern is more challenging than the 2-fluoro isomer due

to directing group conflicts.

Isomer A (2-F): Easily accessible via nucleophilic aromatic substitution (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) on 2,4-difluoropyridine.

Target (5-F): Requires Directed Ortho-Lithiation (DoM) or electrophilic fluorination of a

pyridone precursor.[1]

Synthetic Workflow: Regioselective Construction
The 4-methoxy group is a weak ortho-director compared to the 3-hydroxyl (protected as

carbamate or ether).[1]
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Figure 2: Synthetic route highlighting the necessity of cooperative directing groups to achieve

the specific 3,4,5-substitution pattern.
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Pharmacological Implications (SAR)
Why choose the 5-Fluoro isomer over the others in a drug discovery campaign?

Metabolic Blocking (The "Fluorine Wall")
Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the position para to

an activating group (like -OH or -OMe) or at the most sterically accessible site.[1]

In 4-methoxypyridin-3-ol, the C5 and C6 positions are vulnerable.[1]

5-F Substitution: Sterically and electronically deactivates the C5 position.[1]

2-F Substitution: Leaves C5 open to rapid oxidation.[1]

Binding Affinity (Scaffold Hopping)
H-Bonding: The 3-OH group is a donor. The 5-F atom exerts an inductive effect (-I),

increasing the acidity of the 3-OH proton. This strengthens the H-bond to receptor acceptors

(e.g., Asp/Glu residues in kinases).[1]

Dipole Alignment: The C-F bond creates a strong dipole that can engage in orthogonal

multipolar interactions within the protein pocket, often distinct from the C-H bond of the

parent molecule.

Experimental Protocol: Regioselective
Differentiation
Objective: To distinguish between the 5-Fluoro and 6-Fluoro isomers using 1H-NMR and

functional reactivity (Lithiation).

Protocol: C2-Selective Lithiation Assay
This protocol validates the structure.[1] The 5-Fluoro isomer has an acidic proton at C2 (flanked

by N and OH).[1] The 6-Fluoro isomer lacks this specific electronic environment.[1]

Reagents:
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Substrate (5-F or 6-F isomer, O-protected with MOM)[1]

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)[1]

D8-THF (Deuterated THF)[1]

MeOD (Deuterated Methanol)

Methodology:

Preparation: Dissolve 0.1 mmol of the MOM-protected substrate in 0.5 mL anhydrous D8-

THF under Argon. Cool to -78°C.[1][2]

Lithiation: Add 1.1 eq of LiTMP dropwise. Stir for 15 minutes at -78°C.

Quench: Add 0.2 mL of MeOD (source of D+).

Analysis: Warm to room temperature and analyze via 1H-NMR.

Interpretation of Results:

5-Fluoro Isomer: The proton signal at C2 (typically ~8.0 ppm) will disappear (replaced by

Deuterium).[1] The C2 position is the most acidic site due to the inductive effect of the

adjacent N and the proximity to the 3-O-MOM group.

6-Fluoro Isomer: Lithiation is likely to occur at C5 (ortho to F) or be sluggish due to steric

crowding.[1] The C2 proton signal will likely remain or show complex mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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